3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
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Overview
Description
3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a chemical compound with the molecular formula C19H15N3O2S. It is known for its unique structure, which includes a nitrobenzyl group attached to a sulfanyl group, and a dihydrobenzo[h]cinnoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-nitrobenzyl chloride and 5,6-dihydrobenzo[h]cinnoline.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 3-nitrobenzyl chloride is reacted with 5,6-dihydrobenzo[h]cinnoline in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted sulfanyl compounds, and various other functionalized derivatives .
Scientific Research Applications
3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Nitrophenyl)methylsulfanyl]-5H,6H-benzo[h]cinnoline
- 3-[(4-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
- 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[g]quinoline
Uniqueness
3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is unique due to its specific structural features, including the position of the nitro group and the nature of the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLROQDFXGUFQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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